molecular formula C11H9N3O3 B11875005 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile

5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile

Cat. No.: B11875005
M. Wt: 231.21 g/mol
InChI Key: VOHSJOKVYDDVNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile can be achieved through the annulation of the benzene ring to 5-acetyl-6-methylpyrimidin-2-one (thione) derivatives . The process involves the condensation of the latter at the methyl group with dimethylformamide dimethyl acetal in boiling PhH, leading to the formation of 5-acetyl-6-[2-(dimethylamino)vinyl]pyrimidin-2-ones (thiones). When boiled with MeONa in MeOH, these compounds cyclize to form 5-hydroxyquinazolin-2-ones (thiones) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with altered functional groups, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, quinazoline derivatives are known to interact with enzymes and receptors involved in cell proliferation, inflammation, and bacterial growth . These interactions can lead to the inhibition of enzyme activity or receptor signaling, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile include other quinazoline derivatives such as:

Uniqueness

What sets this compound apart from other quinazoline derivatives is its unique combination of functional groups, which can impart distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

5-hydroxy-2,4-dimethoxyquinazoline-6-carbonitrile

InChI

InChI=1S/C11H9N3O3/c1-16-10-8-7(13-11(14-10)17-2)4-3-6(5-12)9(8)15/h3-4,15H,1-2H3

InChI Key

VOHSJOKVYDDVNU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=C1C(=C(C=C2)C#N)O)OC

Origin of Product

United States

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